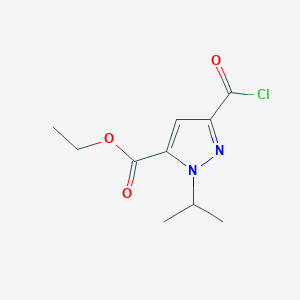

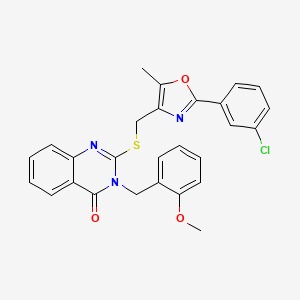

![molecular formula C10H9F3N2O4 B2473913 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid CAS No. 166402-54-6](/img/structure/B2473913.png)

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid, also known as NTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a nitrophenyl derivative of propanoic acid and has a molecular formula of C10H8F3NO4.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound serves as a key intermediate in the synthesis of various chemically significant substances. For instance, it's used in the creation of new thymidylate syntheses inhibitors, which are crucial in medical research and drug development. The synthesis process is characterized by low cost and mild reaction conditions, making it viable for industrial-scale production (Yuan Guo-qing, 2013). Similarly, the compound's involvement in the synthesis and structural determination of novel N2O2 donor Schiff base of transition metal complexes highlights its importance in chemical research, particularly in studying electroactivity in metals (Jaishri N. Bavane & R. Mohod, 2020).

Peptide Synthesis and Protections

The compound has applications in peptide synthesis, where it acts as a protective and activating group for amino and hydroxyl groups. This is crucial for creating peptides in a controlled and efficient manner. The ability to remove the protective group under neutral conditions without affecting other protecting groups makes it highly valuable in complex peptide synthesis scenarios (R. Matsueda & R. Walter, 2009).

Fluorescence Derivatisation and Bioassays

The compound's derivatives are used in fluorescence derivatisation of amino acids, which is a crucial step in the preparation of bioassays and other biological applications. The strong fluorescence exhibited by these derivatives makes them ideal for use in biological assays, where detection sensitivity is paramount (V. Frade, Síria A. Barros, J. Moura & M. Gonçalves, 2007).

Crystal Structure Analysis and Material Science

The compound and its derivatives are also pivotal in crystal structure analysis. The detailed analysis of crystal structures, as shown in the study of diflunisal carboxamides, provides insights into the molecular packing and stabilization factors, which are essential in material science and pharmaceutical formulation (Guang-xiang Zhong, Hongdan Hu, Chun‐nian Xia, Jian-song Jiang & Tingting Chen, 2010).

Mécanisme D'action

Target of Action

The primary targets of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid are currently unknown. This compound is a synthetic intermediate used in the preparation of a wide range of drugs, agrochemicals, and other chemicals

Mode of Action

It’s known that the compound has a trifluoromethyl group, which is often used in drug design for its ability to form strong bonds with its targets, enhancing the stability and bioactivity of the drug .

Biochemical Pathways

The compound is a synthetic intermediate, suggesting it may be involved in various biochemical reactions depending on the final product it’s used to synthesize .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic properties would likely depend on the specific drug or chemical it’s used to produce .

Result of Action

As a synthetic intermediate, its effects would likely be dependent on the specific drug or chemical it’s used to produce .

Propriétés

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZTZQLWLHTSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)

![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)

![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)

![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)